molecular formula C23H29ClN2O3 B13451537 Levocetirizine Ethyl Ester

Levocetirizine Ethyl Ester

Cat. No.: B13451537
M. Wt: 416.9 g/mol
InChI Key: ASHQTVRYHSZGQY-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levocetirizine Ethyl Ester ( 1116338-10-3), with the molecular formula C23H29ClN2O3 and a molecular weight of 416.94 g/mol, is a chemically characterized derivative of the active pharmaceutical ingredient Levocetirizine . This compound is supplied as a high-purity reference standard and is essential for analytical purposes in pharmaceutical research and development . Its primary applications include use in analytical method development, method validation (AMV), and rigorous quality control (QC) procedures to ensure the identity, purity, and consistency of Levocetirizine-based drug products . Furthermore, it plays a crucial role in the documentation for regulatory submissions, such as Abbreviated New Drug Applications (ANDA) . The compound serves as a key intermediate or related substance in the synthesis and analysis of Levocetirizine, a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria . By studying this ester derivative, researchers can gain insights into the metabolism and structure-activity relationships of antihistamine drugs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use. All necessary characterization data, such as NMR and HPLC analysis, are provided to support its application in a professional research setting.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1

InChI Key

ASHQTVRYHSZGQY-HSZRJFAPSA-N

Isomeric SMILES

CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Conversion of Levocetirizine from Its Hydrolyzed Intermediates

Overview:
This pathway involves hydrolyzing levocetirizine diester or ester intermediates to produce the ethyl ester form.

Process Details:

  • Starting Material: Levocetirizine diester or ester intermediates obtained via condensation reactions.
  • Hydrolysis Conditions:
    • Using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
    • Refluxing in suitable solvents like methanol or ethanol.
    • Controlled pH adjustment to prevent degradation.

Example:
Patents describe hydrolysis of methyl or ethyl esters using sodium hydroxide in methanol, followed by acidification to isolate the ester.

Advantages:

  • High selectivity and yield.
  • Compatible with large-scale manufacturing.

Supporting Data:
Patent US8350031B2 reports hydrolysis of intermediates in methanol with sodium hydroxide, yielding high-purity levocetirizine derivatives.

Synthesis via Cyclization and Condensation of Raw Materials

Overview:
A more sophisticated route involves cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine, followed by condensation with ethyl glycolate derivatives.

Process Details:

  • Step 1: Cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine to form a key intermediate.
  • Step 2: Condensation of this intermediate with 2-ethyl glycolate to generate a precursor to levocetirizine.
  • Step 3: Hydrolysis or esterification of the intermediate to produce levocetirizine ethyl ester.

Reaction Conditions:

  • Reactions performed at reflux temperatures in solvents such as toluene or xylene.
  • Use of bases like sodium carbonate or potassium carbonate to facilitate reactions.
  • Purification via crystallization, often involving pH adjustments and solvent washes.

Advantages:

  • Shorter synthesis route with high yields (~47%) and purity (~99.7%).
  • Avoids carcinogenic precursors like bis-chloro ethylamine.
  • Eco-friendly and scalable.

Supporting Data:
The recent patent CN110950821A describes this method, emphasizing a high-yield, short synthesis route with experimental yields reaching 47%.

Purification and Isolation Techniques

Overview:
Post-synthesis purification is critical for obtaining pharmaceutical-grade this compound.

Methods Include:

Supporting Data:
Patent US8049011B2 highlights purification via acidification, solvent washes, and recrystallization, achieving purity levels above 98%.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Solvents Yield Purity Notes
Esterification Levocetirizine acid derivatives Acid catalyzed esterification Ethanol, ethyl acetate >80% High Classical method, scalable
Hydrolysis of intermediates Levocetirizine diester Base hydrolysis Methanol, sodium hydroxide >90% High Efficient for large scale
Cyclization & Condensation (R)-4-chlorobenzhydrylamine, tri(2-chloroethyl)amine Cyclization, condensation, hydrolysis Toluene, xylene 47% 99.7% Short, eco-friendly, patent CN110950821A

Chemical Reactions Analysis

Types of Reactions

Levocetirizine Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Levocetirizine and ethanol.

    Oxidation: Depending on the conditions, various oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters

Mechanism of Action

Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Levocetirizine ethyl ester belongs to a class of cetirizine derivatives modified via esterification. Below is a detailed comparison with structurally and functionally related compounds, including levocetirizine methyl ester, cetirizine ethyl ester (racemic form), and levocetirizine PEG 400 ester.

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) logP CAS Number Key Structural Feature
This compound 709.893 3.207 1116338-10-3 Ethyl ester group at carboxylate position
Levocetirizine methyl ester 717.239 3.017 N/A Methyl ester group
Cetirizine ethyl ester* 749.068 3.451 246870-46-2 Racemic ethyl ester
Levocetirizine PEG 400 ester 521.1 N/A N/A PEG 400 chain for enhanced solubility

*Cetirizine ethyl ester is the racemic form, whereas levocetirizine derivatives are enantiomerically pure (R-configuration) .

Binding Affinity and Molecular Interactions

Data from molecular docking studies against hyperlipidemia-associated targets reveal differences in binding energies (ΔG, kcal/mol) and interaction profiles :

Compound ΔG (kcal/mol) Key Interactions (Residues) Interaction Type
This compound -6.766 ASN 219 Hydrogen bond
Levocetirizine methyl ester -7.058 ILE 354 Halogen bond
Cetirizine -6.992 TYR 314, SER 280, HIE 440, TYR 464, ASN 219 Multiple hydrogen/halogen bonds
Cetirizine ethyl ester -6.643 No significant interactions
  • Levocetirizine methyl ester exhibits the strongest binding affinity (ΔG = -7.058) due to a halogen bond with ILE 354, which is absent in the ethyl ester derivative.
  • This compound shows weaker binding than the methyl ester but stronger than the racemic cetirizine ethyl ester, likely due to steric effects of the ethyl group .

Pharmacokinetic and Functional Differences

  • Cetirizine ethyl ester (racemic) is listed as a pharmaceutical impurity (CAS: 246870-46-2), emphasizing the importance of enantiomeric purity in drug formulations .

Biological Activity

Levocetirizine Ethyl Ester is a derivative of levocetirizine, a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, efficacy, safety, and relevant case studies.

1. Pharmacodynamics

This compound acts as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and nasal congestion. The compound exhibits a high affinity for the H1 receptor, which translates to potent antihistaminic effects.

Table 1: Comparison of Antihistaminic Potency

CompoundPotency (Ki in nM)Onset of ActionDuration of Action
Levocetirizine3Rapid24 hours
Cetirizine6Moderate24 hours
Desloratadine4Moderate24 hours

Studies indicate that this compound has a longer duration of action compared to many first-generation antihistamines, making it suitable for once-daily dosing .

2. Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates rapid absorption and high bioavailability. Following oral administration, peak plasma concentrations are typically reached within 0.75 hours. The compound has an elimination half-life ranging from 17 to 30 hours, allowing for sustained therapeutic effects with minimal dosing frequency.

  • Absorption: C_max of approximately 0.27 µg/mL.
  • Volume of Distribution: Approximately 0.33 L/kg.
  • Protein Binding: About 96% at one hour post-dose.

Food intake does not significantly affect the bioavailability but may delay the time to peak concentration by about 1.25 hours .

3. Efficacy in Clinical Trials

Clinical trials have demonstrated that this compound is more effective than placebo in improving symptoms related to allergic rhinitis and chronic idiopathic urticaria. A multicenter, double-blind trial involving US adults with seasonal allergic rhinitis showed significant improvements in Total 5-Symptom Scores (T5SS) and quality of life metrics:

  • T5SS Improvement: P < .001 compared to placebo.
  • Quality of Life Improvement (RQLQ): P < .001.
  • Work Productivity Impairment: Significant reductions noted (P < .05).

The overall incidence of adverse events was comparable to placebo groups, indicating a favorable safety profile .

4. Safety Profile and Adverse Effects

While this compound is generally well tolerated, there are reports of mild adverse effects such as somnolence (0.7%) and fatigue (1.8%). A notable case study reported a rare instance of levocetirizine-induced liver injury characterized by jaundice and cholestasis after two months of therapy; however, the patient fully recovered after discontinuation .

Table 2: Summary of Adverse Effects

Adverse EffectIncidence (%)
Somnolence0.7
Fatigue1.8
Liver InjuryRare

5. Anti-inflammatory Properties

Beyond its antihistaminic activity, this compound exhibits anti-inflammatory effects at clinically relevant concentrations. It has been shown to inhibit eosinophil adhesion and reduce histamine-induced wheal and flare reactions effectively.

Research indicates that Levocetirizine can modulate various inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-8 and GM-CSF in epithelial cells . This dual action may enhance its therapeutic benefits in treating chronic allergic conditions.

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